

Application Note: Quantification of Bumadizone Calcium in Human Plasma using HPLC-UV

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Compound of Interest		
Compound Name:	Bumadizone calcium	
Cat. No.:	B1668048	Get Quote

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of **bumadizone calcium** in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring efficient removal of plasma proteins and minimizing matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a mobile phase of methanol, water, and acetonitrile. This method is demonstrated to be accurate, precise, and linear over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) previously used for the treatment of rheumatic disorders. Monitoring its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for a reliable HPLC-UV method for the quantification of bumadizone in human plasma, which is essential for researchers, scientists, and professionals in drug development.

Experimental Protocol Materials and Reagents

• Bumadizone Calcium reference standard



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or equivalent)
- Human plasma (drug-free)
- Microcentrifuge tubes (1.5 mL)

Equipment

- · HPLC system with UV detector
- Reversed-phase C18 column (e.g., Phenomenex C18, 5 μm, 4.6 x 250 mm)
- Vortex mixer
- Microcentrifuge
- Analytical balance

Sample Preparation

- Pipette 500 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 1.0 mL of acetonitrile to the plasma sample.
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex for 30 seconds.



Inject 20 μL of the reconstituted sample into the HPLC system.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the separation and quantification of burnadizone.[1]

Parameter	Value
Column	Phenomenex C18 (5 μm, 4.6 x 250 mm)
Mobile Phase	Methanol:Water:Acetonitrile (20:30:50, v/v/v)[1]
Flow Rate	2.0 mL/min[1]
Injection Volume	20 μL
UV Detection	235 nm[1]
Column Temperature	Ambient
Run Time	10 minutes

Method Validation

The method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was linear over the concentration range of 20-80 μ g/mL.[2] The correlation coefficient (r²) was found to be 0.9962.

Accuracy and Precision

The intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The relative standard deviation (%RSD) for both intra-day and inter-day precision was less than 15%.



Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 2.568 μ g/mL and the LOQ was 7.782 μ g/mL.

Data Summary

The quantitative data for the HPLC-UV method for **bumadizone calcium** quantification in plasma is summarized in the tables below.

Table 1: Chromatographic Conditions

Parameter	Condition
Instrument	HPLC with UV Detector
Column	Phenomenex C18 (5 μm, 4.6 x 250 mm)
Mobile Phase	Methanol:Water:Acetonitrile (20:30:50, v/v/v)
Flow Rate	2.0 mL/min
Injection Volume	20 μL
Detection Wavelength	235 nm
Column Temperature	Ambient

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	20-80 μg/mL
Correlation Coefficient (r²)	0.9962
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Limit of Detection (LOD)	2.568 μg/mL
Limit of Quantitation (LOQ)	7.782 μg/mL



Visualizations



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Caption: Experimental workflow for burnadizone quantification in plasma.

Conclusion

The described HPLC-UV method provides a reliable and robust tool for the quantification of **bumadizone calcium** in human plasma. The simple sample preparation and validated chromatographic conditions make this method suitable for routine use in clinical and research laboratories.

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References

- 1. Simultaneous HPTLC and RP-HPLC methods for determination of burnadizone in the presence of its alkaline-induced degradation product PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- To cite this document: BenchChem. [Application Note: Quantification of Bumadizone Calcium in Human Plasma using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668048#hplc-uv-method-for-bumadizone-calcium-quantification-in-plasma]



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